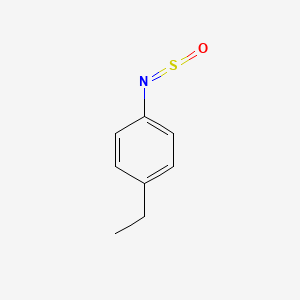

1-Ethyl-4-(sulfinylamino)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-7-3-5-8(6-4-7)9-11-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBTYTRLJVRTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490351 | |

| Record name | 1-Ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63499-84-3 | |

| Record name | 1-Ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 4 Sulfinylamino Benzene and Analogous Aryl N Sulfinylamines

Classical Synthetic Approaches

The foundational methods for synthesizing aryl N-sulfinylamines primarily rely on the reaction of anilines with thionyl chloride. These approaches, while established, often involve harsh conditions.

Michaelis's Method: Reaction of Primary Anilines with Thionyl Chloride

The oldest and most direct method for the synthesis of N-sulfinylanilines is the reaction of primary anilines with thionyl chloride (SOCl₂). This reaction was first observed in 1878 by Böttinger, who described the interaction between thionyl chloride and aniline (B41778) as "extremely violent," with each drop of the reagent producing a hissing sound. nih.gov This vigorous reactivity highlighted the challenges of the procedure from its inception.

In 1890, Michaelis and Herz revisited this reaction, establishing it as a preparative method for N-sulfinylanilines. nih.gov The general transformation involves the condensation of a primary aniline with thionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The reaction for 1-ethyl-4-aminobenzene (4-ethylaniline) would proceed as follows:

Reactants: 4-Ethylaniline (B1216643) and Thionyl Chloride

Product: 1-Ethyl-4-(sulfinylamino)benzene

Byproducts: Hydrogen Chloride (HCl)

This method remains a popular choice for preparing acid chlorides from carboxylic acids due to its efficiency and the production of only gaseous byproducts (SO₂ and HCl), which simplifies purification. derpharmachemica.com However, its application to aniline derivatives requires careful control due to the high reactivity and potential for side reactions. nih.govderpharmachemica.com

Optimization of Reaction Conditions and Solvent Effects for Substituted Anilines

The efficiency and outcome of the reaction between substituted anilines and thionyl chloride are highly dependent on the reaction conditions, particularly the choice of solvent and base. Optimization is often necessary to achieve good yields and purity.

The use of a suitable solvent is critical. For instance, in related syntheses involving thionyl chloride, chloroform (B151607) has been employed as a solvent. researchgate.net In other cases, issues such as the formation of precipitates that are difficult to separate from the desired product have been observed. chemrxiv.org The addition of excess diethyl ether has been noted to help precipitate byproducts, allowing for their removal by filtration and isolation of the target compound. chemrxiv.org

The choice of base is also crucial for neutralizing the HCl generated. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. derpharmachemica.comresearchgate.net The selection of the base and solvent can significantly influence the reaction yield and the profile of impurities. For example, screening of different bases and solvents in related syntheses has shown considerable variation in product yields, underscoring the importance of empirical optimization for each specific substrate. researchgate.net

| Entry | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | DABCO | MeCN/THF | 60 | researchgate.net |

| 2 | Triethylamine | MeCN/THF | Main Product | researchgate.net |

| 3 | Pyridine | MeCN/THF | Side Products Observed | researchgate.net |

| 4 | Triethylamine | Chloroform | High Yield | researchgate.net |

Modern and Emerging Synthetic Routes

Recent research has focused on developing milder, more versatile, and functional-group-tolerant methods for synthesizing N-sulfinylamines and their derivatives. These modern routes often employ novel reagents or catalytic systems.

Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes

A notable modern approach involves the reaction of N-alkyl sulfoximines with arynes, which are highly reactive intermediates. researchgate.netnih.govacs.orgacs.org This method, developed in 2023, provides access to ortho-substituted sulfinylanilines in good yields under mild conditions. researchgate.netnih.gov

The process involves generating the aryne in situ, which then reacts with the N-alkyl sulfoximine (B86345). acs.org The reaction is characterized by a broad substrate scope and good tolerance for various functional groups. researchgate.netacs.org The mechanism is proposed to proceed through a multistep sequence initiated by a formal [2+2] cycloaddition between the S=N bond of the sulfoximine and the C≡C triple bond of the aryne. acs.org This is followed by bond rearrangement to furnish the final o-sulfinylaniline product. acs.org The yields for this transformation are generally high, ranging from 62% to 96% for a variety of substrates. acs.org

Novel Reagent-Based Syntheses Affecting Sulfinylamine Scaffolds

The development of new sulfinylating agents has significantly advanced the synthesis of sulfinylamine-related structures, such as sulfinamides and sulfonimidamides, which can be derived from N-sulfinylamine precursors.

One such innovation is the use of N-silyl sulfinylamine reagents, such as N-sulfinyltriisopropylsilylamine (TIPS-NSO). acs.orgnih.govorganic-chemistry.org This reagent, a stable liquid, reacts readily with a wide array of organometallic reagents (Grignard, organolithium, and organozinc) to produce primary sulfinamides in excellent yields. acs.orgnih.gov The silyl (B83357) group can be easily removed under mild conditions. nih.gov This modular approach allows for the rapid assembly of diverse sulfinamide libraries. acs.org

| Reagent Name | Abbreviation | Application | Key Features | Reference |

|---|---|---|---|---|

| N-Sulfinyltriisopropylsilylamine | TIPS-NSO | Synthesis of primary sulfinamides | Stable liquid, reacts with various organometallics, mild deprotection | acs.orgnih.govorganic-chemistry.org |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine | t-BuONSO | Direct synthesis of primary sulfonamides | Reacts with Grignard/organolithium reagents in one step | acs.orgresearchgate.net |

| N-Sulfinyltritylamine | TrNSO | Synthesis of sulfonimidamides | Used in multi-step, one-pot syntheses | nih.gov |

Another novel reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.orgresearchgate.net This compound enables the direct, one-step synthesis of primary sulfonamides from various (hetero)aryl and alkyl organometallic reagents. acs.org This method avoids the often harsh conditions associated with traditional sulfonamide synthesis from sulfonyl chlorides. acs.org

Furthermore, reagents like N-sulfinyltritylamine (TrNSO) and O-aryl-N-sulfinylhydroxylamines have been developed for the one-pot synthesis of more complex sulfur-nitrogen compounds like sulfoximines and sulfonimidamides, highlighting the expanding utility of sulfinylamine chemistry in modern organic synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Sulfinylamino Benzene

Fundamental Reactivity Modes of the Sulfinylamino Group (N=S=O)

The reactivity of the sulfinylamino group is a central aspect of the chemistry of 1-ethyl-4-(sulfinylamino)benzene. This functionality imparts a distinct set of chemical properties that enable a variety of transformations.

Electrophilic Behavior of the Sulfur Atom

The sulfur atom in the sulfinylamino group (R-N=S=O) is characteristically electrophilic. nih.gov This electrophilicity is a consequence of the electronegative oxygen and nitrogen atoms bonded to the sulfur, which withdraw electron density. This inherent reactivity makes sulfinylamines susceptible to attack by nucleophiles. The electrophilic nature of the sulfur atom is a dominant feature of their chemistry, though it also contributes to their sensitivity to moisture. nih.gov The stability and reactivity of sulfinylamines can be significantly influenced by the nature of the substituent on the nitrogen atom. nih.gov

The electrophilicity of the sulfur atom allows for reactions with a range of nucleophiles. For instance, the addition of organometallic reagents like Grignard or organolithium reagents to N-sulfinylamines can lead to the formation of sulfinamide derivatives. nih.govacs.org This reactivity has been harnessed in the synthesis of various sulfur-containing compounds. nih.gov

Influence of Aromatic Substituents on Electronic Properties and Reactivity (e.g., Ethyl Group at the para-position)

The electronic properties and, consequently, the reactivity of the sulfinylamino group are significantly modulated by substituents on the aromatic ring. An ethyl group at the para-position of the benzene (B151609) ring in this compound influences the electron density of the entire molecule. The ethyl group is generally considered to be an electron-donating group through an inductive effect.

This electron-donating nature can impact the electrophilicity of the sulfur atom. By increasing the electron density on the aromatic ring, the para-ethyl group can slightly reduce the electrophilicity of the sulfur center compared to an unsubstituted N-sulfinylaniline. This modulation of reactivity is a key consideration in designing synthetic strategies involving this compound. The effect of such substituents is a well-established principle in physical organic chemistry, often quantified through Hammett plots, which correlate reaction rates and equilibrium constants with substituent parameters. researchgate.net

Cycloaddition Reactions

This compound, as a representative N-sulfinylaniline, is a versatile participant in various cycloaddition reactions. The N=S=O group can react in multiple ways, showcasing the rich chemical reactivity of this class of compounds.

Diels-Alder Reactions: Role as Dienophile, Diene, and 1,3-Dipolarophile

N-sulfinylanilines are known to participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. researchgate.netmasterorganicchemistry.commsu.edu In these [4+2] cycloaddition reactions, they can act as dienophiles. wikipedia.org The N=S double bond can react with a conjugated diene. The reactivity in this role is influenced by the electronic nature of the substituents on the aromatic ring.

Furthermore, N-sulfinylanilines can also function as dienes in Diels-Alder reactions. researchgate.net For example, they react with dienophiles like norbornene and norbornadiene to form benzo-ortho-thiazine adducts. researchgate.net The regioselectivity of these reactions can be directed by substituents on the aniline (B41778) ring. researchgate.net

[2+2] Cycloadditions (e.g., with Ketenes)

Sulfinylamines are known to undergo [2+2] cycloaddition reactions with ketenes. wikipedia.orgnih.gov This type of reaction provides a route to four-membered heterocyclic rings. The reaction between an N-sulfinylamine and a ketene (B1206846) would involve the N=S bond of the sulfinylamine and the C=C bond of the ketene, leading to the formation of a thiazetidinone ring system. The efficiency and outcome of these reactions can be influenced by the specific ketene and the substituents on the N-sulfinylamine. nih.gov

Nucleophilic Addition Reactions

The electrophilic sulfur atom of the sulfinylamino group is a prime target for nucleophilic attack. nih.gov This reactivity is fundamental to the synthesis of a variety of sulfinamide derivatives. acs.org

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the N=S=O group. acs.orgsciforum.net This addition initially forms a sulfinamide anion, which upon workup yields the corresponding sulfinamide. The scope of this reaction is broad, allowing for the introduction of a wide range of aryl and alkyl groups. acs.org

The general scheme for the nucleophilic addition of an organometallic reagent (R'-M) to this compound is depicted below:

Reaction Scheme:

Reactants: this compound and an organometallic reagent (e.g., R'-MgBr or R'-Li).

Intermediate: An initial adduct is formed where the nucleophilic R' group attacks the electrophilic sulfur atom.

Product: After aqueous workup, a sulfinamide is formed.

This reactivity has been utilized in palladium-catalyzed methodologies for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, demonstrating high functional group tolerance. acs.org

Hydrolysis Reaction Pathways

The hydrolysis of N-sulfinylamines, such as this compound, involves the cleavage of the sulfur-nitrogen bond and results in the formation of an amine and sulfur dioxide, which is further hydrolyzed to sulfurous acid. The mechanism and rate of this reaction are sensitive to the pH of the medium.

The hydrolysis of N-sulfinylarylamines proceeds through different mechanisms depending on the pH of the solution. The reaction involves the nucleophilic addition of a water molecule or a hydroxide (B78521) ion to the electrophilic sulfur atom of the sulfinylamino group (-N=S=O).

In acidic conditions (pH < 2), the reaction is catalyzed by hydronium ions. The proposed mechanism involves the initial protonation of the nitrogen atom of the sulfinylamino group. This protonation increases the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by a water molecule. This is the rate-determining step, which is followed by a series of rapid proton transfers and bond cleavages to yield the final products: 4-ethylaniline (B1216643) and sulfurous acid. koreascience.kr

In the neutral to moderately acidic range (2 < pH < 10), the reaction rate is largely independent of pH. In this region, the rate-determining step is the direct nucleophilic attack of a neutral water molecule on the sulfur atom of the unprotonated N-sulfinylamine. koreascience.kr

Under basic conditions (pH > 10), the reaction is catalyzed by hydroxide ions. The rate becomes directly proportional to the hydroxide ion concentration. The mechanism involves the direct nucleophilic attack of the more potent hydroxide ion on the sulfur atom, which is the rate-limiting step. This is followed by cleavage of the S-N bond to give the corresponding amine and sulfite. koreascience.kr

Kinetic studies on the hydrolysis of related N-sulfinylamines and other imine systems reveal a distinct pH-rate profile. The rate of hydrolysis is highest in strongly acidic and strongly basic solutions and reaches a minimum in the near-neutral pH range. koreascience.krresearchgate.netresearchgate.net

Substituents on the aromatic ring significantly influence the rate of hydrolysis by altering the electronic properties of the N-sulfinylamino group. The effect of these substituents can be quantified using the Hammett equation. For the hydrolysis of related S-phenyl-S-vinyl-N-p-tosylsulfilimine derivatives, positive Hammett ρ values were observed under acidic, neutral, and basic conditions (ρ = +0.82 at pH 1.0, +0.45 at pH 6.0, and +0.57 at pH 1.1). koreascience.kr This indicates that electron-withdrawing groups on the aryl ring accelerate the hydrolysis by stabilizing the negative charge buildup on the nitrogen atom in the transition state.

Conversely, electron-donating groups, such as the ethyl group in this compound, are expected to decrease the rate of hydrolysis compared to the unsubstituted N-sulfinylaniline. The ethyl group donates electron density to the aromatic ring, which in turn reduces the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack by water or hydroxide ions. Steric effects from substituents can also play a role, potentially accelerating hydrolysis by destabilizing the ground state of the molecule. rsc.orgnih.gov

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

N-Sulfinylamines are versatile electrophiles that react readily with a variety of carbon nucleophiles, including Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions provide a direct and efficient route for the synthesis of sulfinamides. acs.orgacs.orgnih.gov

The reaction of this compound with a Grignard or organolithium reagent involves the nucleophilic addition of the organometallic's carbanionic R-group to the electrophilic sulfur atom of the N=S=O group. This addition leads to the formation of a sulfinamide after an aqueous workup. acs.orgoregonstate.edu For instance, the reaction with an aryl Grignard reagent (ArMgBr) would yield the corresponding N-(4-ethylphenyl)-S-arylsulfinamide.

A particularly effective method involves using N-silyl protected sulfinylamines, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO). The reaction of TIPS-NSO with a broad range of aryl and alkyl Grignard or organolithium reagents proceeds smoothly to form intermediate N-silyl sulfinamides. These intermediates can be conveniently deprotected in situ using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield primary sulfinamides in excellent yields. acs.org While a specific example using this compound is not detailed, the general reactivity pattern is well-established for various N-sulfinylanilines.

The scope of organometallic reagents is broad, encompassing aryl, heteroaryl, alkenyl, and alkyl Grignard and organolithium species. acs.orgnih.gov This modular approach allows for the synthesis of a diverse library of sulfinamides.

| Organometallic Reagent (R-[M]) | N-Sulfinylamine | Product Type | Reference |

|---|---|---|---|

| Aryl Grignard (ArMgBr) | TIPS-NSO | Primary Aryl Sulfinamide (Ar-S(O)NH2) | acs.org |

| Aryl Lithium (ArLi) | TIPS-NSO | Primary Aryl Sulfinamide (Ar-S(O)NH2) | acs.org |

| Alkyl Grignard (AlkMgBr) | TIPS-NSO | Primary Alkyl Sulfinamide (Alk-S(O)NH2) | acs.org |

| Phenylmagnesium Bromide | p-Toluenesulfinyl p-tolyl sulfone | Phenyl p-tolyl sulfoxide | oregonstate.edu |

Catalytic Addition and Coupling Reactions

In recent years, transition metal catalysis has enabled novel transformations of N-sulfinylamines, expanding their synthetic utility beyond classical nucleophilic additions.

A significant advancement is the palladium-catalyzed synthesis of sulfinamides from N-sulfinylamines and aryl or alkenyl halides (or pseudohalides). nih.govnih.govcore.ac.uk This method avoids the need for pre-formed, highly reactive organometallic reagents, resulting in a process with broad substrate scope and high functional group tolerance. organic-chemistry.orgacs.org

The reaction typically employs a palladium catalyst, such as SPhos Pd G3 or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., PAd₂Bn), a reductant like cesium formate (B1220265) (HCO₂Cs), and an N-sulfinylamine, often N-triisopropylsilyl sulfinylamine (TIPS-NSO). nih.govorganic-chemistry.orgacs.org The reaction proceeds under mild conditions to afford N-silylated sulfinamides, which can be subsequently deprotected. This catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by insertion of the N-sulfinylamine and reductive elimination. acs.org

This methodology allows for the coupling of complex aryl and heteroaryl halides with the N-sulfinylamine moiety, providing a modular route to a wide array of sulfinamides. nih.govcore.ac.uk

| Aryl/Alkenyl Halide | N-Sulfinylamine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 / HCO₂Cs | N-Silyl-S-(p-fluorophenyl)sulfinamide | nih.govacs.org |

| Aryl Bromide | TIPS-NSO | Pd(OAc)₂ / PAd₂Bn / HCO₂Cs | N-Silyl-S-arylsulfinamide | organic-chemistry.org |

| Alkenyl Triflates | TIPS-NSO | Pd(OAc)₂ / PAd₂Bn / HCO₂K | N-Silyl-S-alkenylsulfinamide | acs.org |

Another innovative catalytic approach is the cobalt-catalyzed enantioselective reductive arylation and alkenylation of sulfinylamines. This method provides access to valuable S-chirogenic sulfinamides—sulfinamides with a stereocenter at the sulfur atom—with high enantioselectivity. scilit.comresearchgate.net

This transformation utilizes a cobalt catalyst, often in conjunction with a chiral diphosphine and a tridentate ligand system, to couple N-sulfinylamines with various aryl and alkenyl iodides. scilit.com The reaction proceeds under reductive conditions, eliminating the need for pre-formed organometallic reagents and offering an efficient route to enantiopure sulfinamides. researchgate.net Mechanistic studies based on Density Functional Theory (DFT) suggest that the enantioselectivity is determined during a key migratory insertion step into the sulfilimine group. scilit.com This cobalt-catalyzed methodology represents a sustainable and effective strategy for constructing biologically relevant sulfur-containing compounds with high stereochemical control.

Nickel-Catalyzed Asymmetric Aryl Additions

Recent advancements in catalysis have enabled the development of methods for the asymmetric addition of aryl groups to the nitrogen-sulfur double bond of sulfinylamines. These reactions are significant for creating S-chiral sulfinamides, which are valuable intermediates in organic synthesis. A notable method involves the nickel-catalyzed 2,3-addition of arylboronic acids to sulfinylamines. nih.govnih.govrsc.org

This transformation is typically catalyzed by a nickel complex, such as NiCl₂(dme), in conjunction with a chiral ligand, often a bisoxazoline derivative. The reaction proceeds with high enantioselectivity, allowing for the controlled formation of a stereogenic sulfur center. nih.govrsc.org While the published research often utilizes N-sulfinyltritylamine as the substrate, the methodology is broadly applicable to other sulfinylamines, including N-arylsulfinylamines like this compound. nih.govnih.gov The process involves the addition of the aryl group from the boronic acid to the sulfur atom, with concurrent addition of a proton or other electrophile to the nitrogen atom, leading to the formation of a stable sulfinamide product. nih.gov

Mechanistic studies and DFT calculations suggest that noncovalent interactions play a crucial role in stabilizing the transition states, which accounts for the high enantioselectivity observed. nih.gov The reaction is versatile, accommodating a wide range of substituted arylboronic acids.

Table 1: Examples of Nickel-Catalyzed Asymmetric Aryl Addition to N-Sulfinylamines

The following data represents the reaction of various arylboronic acids with a generic N-sulfinylamine substrate under optimized nickel-catalyzed conditions, yielding chiral sulfinamides.

| Arylboronic Acid | Catalyst System | Product (Chiral Sulfinamide) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | NiCl₂(dme) / Chiral Bisoxazoline Ligand | N-Sulfinyl-S-phenylsulfinamide | 85 | 95 |

| 4-Tolylboronic acid | NiCl₂(dme) / Chiral Bisoxazoline Ligand | N-Sulfinyl-S-(p-tolyl)sulfinamide | 90 | 96 |

| 4-Methoxyphenylboronic acid | NiCl₂(dme) / Chiral Bisoxazoline Ligand | N-Sulfinyl-S-(4-methoxyphenyl)sulfinamide | 88 | 97 |

| 2-Naphthylboronic acid | NiCl₂(dme) / Chiral Bisoxazoline Ligand | N-Sulfinyl-S-(2-naphthyl)sulfinamide | 75 | 92 |

Radical-Mediated Transformations

The sulfinylamino group is an active participant in various radical-mediated reactions. These transformations leverage the unique electronic properties of the N=S=O moiety to engage with radical species, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Reactions with Carbon-Centered Radicals

N-Sulfinylamines, including this compound, are effective radical traps for carbon-centered radicals. A significant transformation in this category is the direct decarboxylative sulfinamidation of carboxylic acids. nih.govnih.govacs.org This reaction involves the generation of an alkyl radical from a carboxylic acid via photocatalysis, which then adds to the sulfinylamine. nih.govnih.gov

The process is typically initiated by an acridine-based photocatalyst under visible light irradiation (e.g., 400 nm). The alkyl radical generated from the decarboxylation of the acid adds to the sulfinylamine. Kinetic studies have shown that this radical addition proceeds with a very high rate constant. nih.gov This kinetically-driven reactivity favors the formation of sulfinamides, making it a powerful tool for converting abundant carboxylic acids into valuable sulfur-containing compounds. nih.govnih.gov

Visible-Light-Induced Reactions with Carbene Precursors

The N=S=O group of N-sulfinylamines exhibits diverse reactivity with carbene precursors under visible light irradiation in metal-free conditions. oup.comnih.gov This modular approach allows for the synthesis of valuable amides and α-iminoesters.

The reaction pathway depends on the nature of the carbene precursor:

Reaction with Nucleophilic Carbenes: When acylsilanes are used as precursors, they generate nucleophilic acyl carbenes upon photolysis. These carbenes attack the electrophilic sulfur atom of the N-sulfinylamine, leading to a cascade reaction that ultimately furnishes amides. oup.com

Reaction with Electrophilic Carbenes: Conversely, using aryldiazoacetates as precursors generates electrophilic carbenes. These species react with the nucleophilic nitrogen atom of the N-sulfinylamine, resulting in the formation of α-iminoesters. oup.comnih.gov

This method is notable for its operational simplicity and for proceeding without the need for transition-metal catalysts or coupling reagents, relying solely on visible light as the promoter. oup.com

Table 2: Visible-Light-Induced Reactions of N-Sulfinylamines with Carbene Precursors

| N-Sulfinylamine | Carbene Precursor | Reaction Type | Product Type |

| N-Sulfinylaniline | Acylsilane | Nucleophilic Carbene Addition | Amide |

| This compound | Aryldiazoacetate | Electrophilic Carbene Addition | α-Iminoester |

| N-Sulfinyl-p-toluidine | Diazocarbonyl | Ketené Intermediate | Amide |

Oxidative Cross-Coupling Reactions (e.g., with Acetonitrile)

N-Sulfinylanilines can undergo oxidative cross-coupling reactions to form new C-N bonds. A key example is the synthesis of amides through a tert-butyl peroxybenzoate (TBN)-induced oxidation cross-coupling with acetonitrile (B52724). wikipedia.org

In this transformation, the N-sulfinylaniline acts as the nitrogen source, and acetonitrile serves as the two-carbon acyl synthon. The reaction is initiated by a radical initiator like TBN, which generates a cyanomethyl radical (•CH₂CN) from acetonitrile. This radical then likely attacks the N-sulfinylaniline, leading to a series of steps involving oxidation and rearrangement to afford the corresponding N-acylacetamide derivative. This method provides a direct route to amides from simple and readily available starting materials.

Other Significant Reaction Types

Beyond the aforementioned classes, the reactivity of this compound extends to other important transformations, particularly with protic reagents like carboxylic acids.

Kinetics and Mechanism of Reactions with Carboxylic Acids (e.g., Formic Acid)

The reaction between N-sulfinylanilines and carboxylic acids such as formic acid has been the subject of detailed kinetic studies. oup.com These investigations reveal that the reaction proceeds via a bimolecular mechanism.

The rate of the reaction follows the second-order rate equation: rate = k[R-C₆H₄-NSO][HCOOH]

This indicates that the reaction is first-order with respect to the N-sulfinylaniline and first-order with respect to formic acid. oup.com Kinetic runs conducted over a range of temperatures have allowed for the determination of the activation energies for various substituted N-sulfinylanilines. For instance, the activation energy for the reaction of N-sulfinylaniline with formic acid is reported to be 14.6 kcal/mol. oup.com The presence of an electron-donating group (like the ethyl group in this compound) slightly increases the activation energy, while an electron-withdrawing group decreases it. oup.com NMR spectral data supports a mechanism involving a concerted process or an intermediate adduct formed between the two reactants, which then decomposes to the final products. oup.com

Table 3: Activation Energies for the Reaction of Substituted N-Sulfinylanilines with Formic Acid oup.com

| N-Sulfinylamine Derivative | Activation Energy (Ea, kcal/mol) |

| N-Sulfinyl-p-chloroaniline | 10.1 |

| N-Sulfinylaniline | 14.6 |

| N-Sulfinyl-p-toluidine | 15.1 |

Asymmetric Intramolecular Aza-Michael Reactions: Function as Nitrogen Nucleophiles

The utility of N-sulfinyl amines as effective nitrogen nucleophiles has been demonstrated in the context of asymmetric intramolecular aza-Michael reactions. This synthetic approach involves a cross-metathesis reaction followed by a Michael-type cyclization. The cyclization can be achieved through a base-catalyzed two-step process or a more streamlined tandem reaction. Current time information in Bangalore, IN.

In these transformations, the nitrogen atom of the N-sulfinylamino group acts as the nucleophile, attacking an α,β-unsaturated ester or similar Michael acceptor within the same molecule. This intramolecular addition leads to the formation of a new carbon-nitrogen bond and the creation of a heterocyclic ring system. The stereochemical outcome of this cyclization is often influenced by the chiral sulfinyl group, which can direct the approach of the nitrogen nucleophile to the Michael acceptor, resulting in high levels of enantioselectivity in the final product.

While specific studies detailing the use of this compound in this exact reaction are not prevalent, the general reactivity pattern of N-sulfinylanilines suggests its potential as a competent nitrogen nucleophile. The electronic nature of the substituents on the aromatic ring can influence the nucleophilicity of the nitrogen atom. The ethyl group at the para-position of this compound is an electron-donating group, which would be expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the aza-Michael addition.

The general mechanism for the intramolecular aza-Michael reaction of an N-sulfinyl amine is depicted below:

General Scheme for Intramolecular Aza-Michael Reaction

In this representation, R-N(SO)-Ar represents the N-sulfinyl amine, and C=C-C=O is the Michael acceptor.

The reaction typically proceeds under basic conditions to deprotonate the nitrogen, or with the use of a catalyst to activate the Michael acceptor. The stereoselectivity is a key feature of this reaction when a chiral N-sulfinyl group is employed.

Reactions with Styrene (B11656) Oxide and Related Epoxides

The reaction of N-sulfinylanilines, such as this compound, with epoxides like styrene oxide involves the nucleophilic opening of the epoxide ring. The nitrogen atom of the sulfinylamino group acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide. The regioselectivity of this reaction, meaning which carbon of the epoxide is attacked, is a critical aspect and is influenced by both electronic and steric factors of the reactants and the reaction conditions (acidic or basic). chemrxiv.orglibretexts.org

Styrene oxide is an unsymmetrical epoxide with a phenyl-substituted carbon and an unsubstituted carbon. The reaction with an aromatic amine, such as an aniline derivative, can potentially yield two regioisomeric amino alcohol products.

Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. In this case, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.compolymerinnovationblog.com For styrene oxide, this would be the terminal, unsubstituted carbon.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted, benzylic carbon. Consequently, the nucleophile will preferentially attack the more substituted carbon atom. libretexts.orgyoutube.comyoutube.comyoutube.com

For this compound, the nucleophilicity of the nitrogen is influenced by the electronic properties of the substituents on the benzene ring. The ethyl group is electron-donating, which should enhance the nucleophilicity of the nitrogen. The sulfinylamino group itself can have a more complex electronic influence.

A study on the reaction of styrene oxide with various aromatic amines demonstrated that the regioselectivity is dependent on the nature of the amine. chemrxiv.org Aromatic amines tend to favor attack at the benzylic carbon of styrene oxide. chemrxiv.org This preference can be attributed to the electronic stabilization of the transition state.

Table of Expected Regioselectivity in the Reaction of this compound with Styrene Oxide

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic/Neutral | SN2-like | Less substituted carbon | 2-((4-ethylphenyl)sulfinylamino)-1-phenylethan-1-ol |

| Acidic | SN1-like | More substituted (benzylic) carbon | 1-((4-ethylphenyl)sulfinylamino)-2-phenylethan-2-ol |

It is important to note that while these are the generally expected outcomes based on established principles of epoxide ring-opening reactions, the specific steric and electronic effects of the 1-ethyl-4-(sulfinylamino) group could lead to variations in the observed regioselectivity.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 4 Sulfinylamino Benzene

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 1-Ethyl-4-(sulfinylamino)benzene.

Detailed Vibrational Assignment and Band Analysis

The FT-IR and Raman spectra of this compound exhibit several characteristic bands corresponding to the vibrations of its functional groups. The N-S stretching vibration is typically observed in the range of 950-866 cm⁻¹ for similar sulfonamide derivatives. researchgate.net For related compounds, the S-N stretching mode is found around 905 ± 30 cm⁻¹. researchgate.net The sulfinyl group (S=O) stretching vibration is also a key feature, although specific frequencies for this compound are not detailed in the provided information. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear at lower wavenumbers. The C=C stretching vibrations of the benzene (B151609) ring typically result in bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Key Vibrational Modes in Related Compounds

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-S Stretch | 950-866 | researchgate.net |

| S-N Stretch | 905 ± 30 | researchgate.net |

Spectroscopic Signatures of Conformational Preferences

The vibrational spectra can also provide insights into the conformational preferences of the molecule. The positions and intensities of certain bands can be influenced by the rotational isomerism around the C-N and C-S bonds. For instance, the red shift of an N-H stretching wavenumber in the infrared spectrum can indicate a weakening of the N-H bond, which might be involved in intramolecular interactions. esisresearch.org The simultaneous activation of certain modes in both IR and Raman spectra can suggest charge transfer interactions through the π-conjugated system. esisresearch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution.

Elucidation of ¹H and ¹³C Chemical Shifts

¹H NMR: The proton NMR spectrum of a related compound, 1-ethyl-4-(phenylsulfonyl)benzene, shows distinct signals for the ethyl group and the aromatic protons. rsc.org The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. docbrown.info The aromatic protons on the benzene ring will exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. brainly.in

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 1-ethyl-4-(phenylsulfonyl)benzene, the carbon signals are well-resolved. rsc.org The ethyl group carbons will have distinct chemical shifts, as will the four different types of carbon atoms in the para-substituted benzene ring. docbrown.info

Table 2: Representative NMR Data for a Structurally Similar Compound: 1-Ethyl-4-(phenylsulfonyl)benzene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (CH₃) | 1.25 (approx.) | Triplet | docbrown.info |

| ¹H (CH₂) | 2.70 (approx.) | Quartet | docbrown.info |

| ¹H (Aromatic) | 7.30 - 8.00 | Multiplet | rsc.org |

| ¹³C (CH₃) | ~15 | docbrown.info | |

| ¹³C (CH₂) | ~29 | docbrown.info |

Note: The exact chemical shifts for this compound may vary.

Application in Structural Confirmation and Purity Assessment

NMR spectroscopy is crucial for confirming the molecular structure of synthesized this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra, the connectivity of the atoms can be unequivocally established. rsc.orgrsc.org Furthermore, NMR is a primary method for assessing the purity of the compound. The presence of impurity signals in the spectrum allows for their identification and quantification. hyphadiscovery.com Quantitative NMR (qNMR) can be employed for a precise determination of the purity by comparing the integral of a compound's signal to that of a certified internal standard. bipm.org

X-ray Diffraction Analysis

As of the current literature search, no specific X-ray diffraction data for this compound has been found. This technique would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for a complete structural characterization of the compound.

Determination of Solid-State Molecular Geometry and Conformation (e.g., Syn/Anti Isomerism, Z-configuration of Ar-NSO fragment, Planarity)

A critical aspect of the conformation is the arrangement around the N=S bond, which can exist as either Z or E isomers. X-ray diffraction analyses of compounds such as 4-bromo-N-sulfinylaniline and 3-nitro-N-sulfinylaniline have unequivocally established that the sulfinyl group adopts a Z configuration in the solid state. core.ac.uk In this arrangement, the oxygen atom and the aryl group are on the same side of the N=S double bond. This configuration is also described as a syn geometry. wikipedia.org For the parent N-sulfinylaniline, the C-S=N=O dihedral angle has been determined to be nearly planar at -1.60°. wikipedia.org

Based on these consistent findings for analogous compounds, it is predicted that this compound also adopts a planar Z-configuration for the Ar-NSO fragment in the solid state. The ethyl substituent at the para position of the benzene ring is unlikely to induce a significant deviation from this preferred conformation.

To illustrate the expected molecular geometry, the following table provides representative bond lengths and angles for the Ar-NSO fragment based on data from related N-sulfinylaniline structures.

| Parameter | Expected Value Range | Description |

| C-N Bond Length | 1.42 - 1.44 Å | Length of the bond between the aryl carbon and nitrogen. |

| N=S Bond Length | 1.50 - 1.52 Å | Length of the double bond between nitrogen and sulfur. |

| S=O Bond Length | 1.45 - 1.47 Å | Length of the double bond between sulfur and oxygen. |

| C-N=S Bond Angle | 120° - 125° | Angle formed by the C-N-S atoms. |

| N=S=O Bond Angle | 118° - 122° | Angle formed by the N-S-O atoms. |

| C-N-S-O Torsion Angle | ~0° | Defines the planarity and Z-configuration of the fragment. |

This interactive table is based on typical values found for N-sulfinylaniline derivatives.

Analysis of Intra- and Intermolecular Structure-Forming Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely dominated by van der Waals forces and potentially weak hydrogen bonds involving the aromatic C-H groups and the electronegative oxygen and nitrogen atoms of the sulfinylamino group. Studies on related N-sulfinylanilines have identified such weak C-H···O and C-H···N interactions as significant structure-forming forces. core.ac.uk

A summary of the likely intra- and intermolecular interactions is presented in the table below.

| Interaction Type | Potential Atoms Involved | Significance in Crystal Packing |

| Weak Hydrogen Bonds | Aromatic C-H (donor) and O/N of NSO (acceptor) | Directional forces influencing molecular alignment. |

| π-π Stacking | Benzene rings of adjacent molecules | Contributes to the stabilization of the crystal lattice. |

| Van der Waals Forces | All atoms in the molecule | Non-directional forces contributing to overall packing density. |

This interactive table outlines the expected intermolecular interactions based on the analysis of related structures.

Computational and Theoretical Studies of 1 Ethyl 4 Sulfinylamino Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 1-Ethyl-4-(sulfinylamino)benzene at the molecular level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For para-substituted N-sulfinylanilines, DFT calculations, often using functionals like B3LYP, are instrumental in determining optimized geometries, relative energies of conformers, and vibrational frequencies. dntb.gov.ua

Studies on analogous para-substituted sulfinylanilines, such as p-fluorosulfinylaniline and p-chlorosulfinylaniline, have shown that the NSO group is typically coplanar with the aromatic ring. conicet.gov.ar This planarity suggests a significant degree of conjugation between the sulfinylamino group and the benzene (B151609) ring. The ethyl group at the para position in this compound is not expected to disrupt this planarity.

DFT calculations are crucial for determining the relative energies of different conformers and the energy barriers between them. These calculations consistently predict the ground state geometries and provide a basis for understanding the molecule's stability. conicet.gov.ar

Table 1: Representative DFT Calculated Geometric Parameters for the Syn Conformer of a Para-Substituted N-Sulfinylaniline

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | ~1.42 |

| N=S Bond Length | ~1.52 |

| S=O Bond Length | ~1.48 |

| C-N=S Bond Angle | ~125° |

| N=S=O Bond Angle | ~115° |

| Dihedral Angle (C-C-N-S) | ~0° |

Note: These are typical values based on studies of similar p-substituted N-sulfinylanilines and serve as an estimation for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for characterizing the electronic structure and bonding in molecules like this compound. arxiv.orgrsc.org These methods can be used to corroborate DFT results and to provide more detailed insights into electron distribution and orbital interactions.

For the NSO group, ab initio calculations can elucidate the nature of the N=S and S=O bonds. Studies on related systems have investigated the bond order and the extent of pi-bonding within the sulfinylamino moiety. researchgate.net These calculations help in understanding the electronic effects of the substituent on the aromatic ring and its influence on the NSO group's properties.

Conformational Analysis and Energy Landscapes

The NSO group in this compound can exist in different orientations relative to the C-N bond, leading to various conformers. Computational studies are essential for mapping the potential energy surface and identifying the most stable conformations.

N-sulfinylanilines can exist as two primary planar conformers: syn and anti, defined by the dihedral angle between the C-N bond and the S=O bond. In the syn conformer, the oxygen atom is on the same side of the N=S bond as the aromatic ring, while in the anti conformer, it is on the opposite side.

Computational studies on various N-sulfinylanilines have consistently shown that the syn conformer is energetically more stable than the anti conformer. conicet.gov.arresearchgate.net The energy difference is typically in the range of a few kcal/mol. This preference is attributed to favorable electronic interactions in the syn arrangement. The transition state between the two conformers involves the rotation around the C-N bond, and the energy barrier for this conversion can also be calculated.

Table 2: Calculated Relative Energies of Syn and Anti Conformers for a Generic p-Substituted N-Sulfinylaniline

| Conformer | Relative Energy (kcal/mol) |

| Syn | 0.0 (most stable) |

| Anti | 2.0 - 5.0 |

| Transition State | 8.0 - 12.0 |

Note: These values are illustrative and based on general findings for N-sulfinylanilines.

The conformational preferences in this compound can be influenced by subtle intramolecular interactions. One such interaction is the anomeric effect, which involves the delocalization of a lone pair of electrons into an adjacent antibonding orbital. In the context of the NSO group, interactions between the nitrogen lone pair and the S=O antibonding orbital (σ), or between an oxygen lone pair and the N=S σ orbital, can contribute to the stability of certain conformations.

Furthermore, weak intramolecular hydrogen bonds, such as a C-H···O interaction between an ortho C-H bond of the benzene ring and the oxygen atom of the sulfinylamino group, can provide additional stabilization to the syn conformer. nih.govchemistryguru.com.sgkhanacademy.org The existence and strength of these interactions can be investigated using computational methods by analyzing bond distances, angles, and electron density distributions. nih.gov

Electronic Structure and Bonding Properties

The para-ethyl substituent is a weak electron-donating group, which can influence the electronic properties of the NSO moiety through the conjugated π-system of the benzene ring. This can affect the bond strengths and vibrational frequencies of the N=S and S=O bonds. Computational studies on para-substituted N-sulfinylanilines have shown that the nature of the substituent has a discernible effect on the N=S bond in particular. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. In this compound, the HOMO is expected to have significant contributions from the aromatic ring and the nitrogen atom, while the LUMO is likely to be centered on the NSO group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For instance, in related aniline (B41778) derivatives, NBO analysis has shown that the stability of the molecule is influenced by hyperconjugative interactions and charge delocalization. researchgate.net The delocalization of electron density from donor orbitals (lone pairs) to acceptor orbitals (antibonding orbitals) leads to a stabilization of the system. nih.gov In the case of substituted anilines, intramolecular charge transfer from the phenyl ring to the substituent group can be quantified, providing a measure of the electronic communication between different parts of the molecule.

Table 1: Illustrative NBO Analysis Data for a Related Aniline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 5.23 |

| π (C=C) | π* (N=S) | 18.67 |

| π (C=C) | π* (S=O) | 12.45 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from NBO analysis. Actual values for this compound would require specific computational studies.

Quantum Theory of Atoms in Molecules (AIM) for Sulfur-Oxygen Bond Nature

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. researchgate.netnih.gov The application of AIM to the sulfur-oxygen (S-O) bond in sulfinylamines offers deep insights into its character.

Studies on N-sulfinylanilines and related compounds have employed AIM to characterize the S-O bond. The analysis typically focuses on the properties of the bond critical point (BCP), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). These parameters help to classify the bond as either predominantly covalent (shared-shell) or ionic/closed-shell. For many sulfinyl compounds, the S-O bond exhibits characteristics of a polar covalent bond, with a significant degree of both shared and closed-shell character. The electron density at the BCP is relatively high, and the Laplacian is often small or slightly positive, indicating a concentration of electron density along the bond path but also some depletion in the internuclear region, which is typical for polar bonds.

Charge Distribution and Electrophilicity of the Sulfur and Nitrogen Atoms

Computational studies on N-sulfinylanilines have shown that the NSO group acts as a strong electron-acceptor, which significantly influences the charge distribution across the molecule. cdnsciencepub.com The sulfur and nitrogen atoms are key sites for electrophilic and nucleophilic interactions, respectively.

The charge distribution in substituted N-sulfinylanilines indicates that the sulfur atom is electron-deficient and thus electrophilic. This is due to the presence of the electronegative oxygen and nitrogen atoms bonded to it. The nitrogen atom, while also bonded to the electron-withdrawing sulfinyl group, can still act as a nucleophilic center, particularly in reactions where it is not the primary site of attack. The electrophilicity of the sulfur atom makes it susceptible to attack by nucleophiles, which is a common reaction pathway for this class of compounds. The ethyl group at the para position of the benzene ring in this compound is an electron-donating group, which can modulate the charge distribution and reactivity of the NSO group compared to unsubstituted N-sulfinylaniline.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving N-sulfinylanilines. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Characterization and Activation Enthalpies

The characterization of transition states is a cornerstone of mechanistic studies. For reactions involving N-sulfinylanilines, such as cycloadditions or reactions with nucleophiles, computational methods can determine the geometry and energy of the transition state structures. researchgate.net This information is vital for understanding the stereochemistry and regioselectivity of the reaction.

The activation enthalpy (ΔH‡), which is the difference in enthalpy between the reactants and the transition state, can also be calculated. This value provides a quantitative measure of the kinetic barrier of the reaction. For example, in the cycloaddition reactions of N-sulfinylanilines, the activation enthalpies for different possible pathways can be compared to predict the major product. Recent computational work has highlighted the importance of diradical mechanisms in the reactions of N-sulfinylanilines. nih.gov

Solvation Models and Explicit Solvent Molecule Effects on Reaction Pathways

The solvent can have a profound effect on reaction rates and mechanisms. Computational solvation models are used to account for these effects. These models can be broadly categorized into implicit and explicit models. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. Explicit models, on the other hand, involve including individual solvent molecules in the calculation.

For reactions of N-sulfinylanilines, the choice of solvent can influence the stability of charged intermediates and transition states. cdnsciencepub.com For instance, polar solvents are expected to stabilize polar transition states, thereby lowering the activation energy and accelerating the reaction. Explicit solvent models can be particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism.

Excited State Properties and Photoreactivity Studies (e.g., Triplet States)

The study of the excited state properties of N-sulfinylanilines is essential for understanding their photoreactivity. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to investigate the electronic transitions and excited states of molecules. researchgate.netrsc.org

For substituted N-sulfinylanilines, it has been shown that the lowest excited state is often a triplet state (T1). researchgate.net The energy gap between the ground singlet state (S0) and the T1 state is an important parameter that influences the photophysical and photochemical behavior of the molecule. A small S0-T1 gap can lead to efficient intersystem crossing and subsequent triplet-state reactivity. In some N-sulfinylanilines, the T1 state has been implicated in their instability and tendency to undergo cycloaddition reactions. researchgate.net The nature of the substituent on the phenyl ring can affect the energies of the excited states and, consequently, the photoreactivity of the compound. cdnsciencepub.comnih.gov

Applications in Complex Organic Synthesis and Advanced Materials

Role as Versatile Building Blocks for Organosulfur Compounds

N-sulfinylamines, including 1-ethyl-4-(sulfinylamino)benzene, are highly valuable building blocks for creating diverse organosulfur compounds. Their utility stems from the electrophilic nature of the sulfur atom and the ability of the sulfinyl group to act as both a reactive center and a chiral auxiliary. Traditional methods for synthesizing sulfur-containing compounds often require starting materials with a pre-existing sulfur center, which can have limited availability and require harsh reaction conditions. nih.gov

The development of methods utilizing N-sulfinylamines provides a more flexible and modular approach. nih.gov By reacting these precursors with a variety of nucleophiles or coupling partners, chemists can introduce the sulfur moiety and construct complex molecular architectures with greater control and efficiency. This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where sulfur-based functional groups are essential for biological activity or material properties. nih.govresearchgate.net

Precursors for Sulfur-Containing Functional Groups

The N-sulfinylamino group is a gateway to several important sulfur-containing functional groups, primarily by leveraging the sulfur atom's ability to exist in different oxidation states, notably S(IV) and S(VI).

Sulfinamides are valuable synthetic intermediates and are present in various functional molecules. nih.gov this compound is a direct precursor to a range of N-aryl sulfinamides. A modern and highly general method involves the palladium-catalyzed addition of aryl or alkenyl (pseudo)halides to N-sulfinylamines. nih.gov This approach avoids the need for pre-formed, highly reactive organometallic reagents, thus offering broad functional group tolerance and milder reaction conditions. nih.gov

Another established method involves the reaction of organometallic reagents with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate a metal sulfinate. This intermediate is then treated with thionyl chloride to form a sulfinyl chloride in situ, which is subsequently trapped by an amine to yield the desired sulfinamide. acs.org While this method starts from an organometallic reagent, the principles can be adapted, highlighting the transformation of a sulfur source into a sulfinamide. acs.org The direct addition of organometallic reagents to N-sulfinylamines also represents a straightforward route to this class of compounds. nih.gov

Table 1: Illustrative Synthesis of Sulfinamides from this compound

| Reactant | Catalyst/Conditions | Product |

| Aryl Bromide | Palladium Catalyst, Base | N-(Aryl)-4-ethylbenzenesulfinamide |

| Alkenyl Triflate | Palladium Catalyst, Base | N-(Alkenyl)-4-ethylbenzenesulfinamide |

| Organolithium Reagent | Anhydrous Ether, -78 °C | N-(4-Ethylphenyl)alkanesulfinamide |

| Grignard Reagent | Anhydrous THF, -78 °C to rt | N-(4-Ethylphenyl)arenesulfinamide |

The S(IV) center in sulfinamides derived from this compound can be oxidized to the S(VI) state to produce sulfonamides and sulfonimidamides, which are prominent scaffolds in medicinal chemistry. nih.govresearchgate.net

Sulfonamides: The classical synthesis of sulfonamides involves reacting sulfonyl chlorides with ammonia (B1221849) or amines. acs.org A modern alternative begins with a sulfinamide, which is then oxidized to the corresponding sulfonamide. This two-step sequence, starting from this compound, provides access to sulfonamides that might be difficult to obtain through traditional chlorosulfonation routes. acs.org

Sulfonimidamides: These aza-analogs of sulfonamides have gained significant attention for their potential applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net The synthesis can be achieved from sulfinamide precursors. For instance, a copper-catalyzed "transsulfinamidation" allows for the conversion of a prepared sulfinamide into other sulfinamides, which can then be further elaborated into sulfonimidamides. acs.org More direct methods involve chiral S(VI) transfer reagents that enable the asymmetric synthesis of sulfonimidamides, showcasing the importance of controlling the stereochemistry at the sulfur center. nih.govchemrxiv.orgnih.gov

Sulfoximines and their derivatives are S(VI) functional groups that are increasingly used as isosteric replacements for other functionalities in drug design to expand three-dimensional chemical space. nih.govresearchgate.netchemrxiv.org

Sulfoximines: These compounds can be prepared through various routes, often involving the oxidation of a corresponding sulfilimine. A powerful modern strategy utilizes an enantiopure bifunctional S(VI) transfer reagent. This reagent can react with organometallic compounds, such as Grignard or organolithium reagents, to directly generate chiral sulfoximines in high yield and excellent enantiomeric excess. nih.govresearchgate.net The synthesis begins by forming an S-aryl bond, followed by the introduction of another substituent, leading to the chiral sulfoximine (B86345). nih.gov

Sulfonimidoyl Fluorides: These compounds are stable and versatile intermediates for accessing other S(VI) structures through Sulfur Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govchemrxiv.orgnih.gov The synthesis of sulfonimidoyl fluorides can be accomplished from sulfinamide precursors or via specialized S(VI) reagents. nih.govcas.cn These intermediates serve as diversifiable points for creating a library of analogs, including complex sulfoximines and sulfonimidamides. nih.gov

Table 2: Synthetic Pathways to S(VI) Compounds

| Starting Material | Transformation | Product Class | Key Reagents/Conditions |

| N-(4-Ethylphenyl)sulfinamide | Oxidation | Sulfonamide | Oxidizing agent (e.g., m-CPBA) |

| N-(4-Ethylphenyl)sulfinamide | Amination/Oxidation | Sulfonimidamide | Metal catalyst, Nitrogen source |

| (4-Ethylphenyl) Grignard | Reaction with S(VI) Reagent | Sulfoximine | Enantiopure S(VI) transfer reagent |

| Arenesulfonimidoyl Fluoride | Fluoroalkylation | Fluorinated Sulfoximine | TMSCF₃, TBAF |

Stereoselective Synthesis

The sulfinyl group's chirality is a cornerstone of its application in asymmetric synthesis. When attached to a nitrogen atom that forms part of an imine, it creates a powerful chiral auxiliary.

N-sulfinylamines like this compound are precursors to chiral N-sulfinyl imines (sulfinimines). These sulfinimines are excellent electrophiles for asymmetric nucleophilic additions. The stereochemical outcome of the reaction is directed by the bulky, chiral sulfinyl group, which effectively shields one face of the C=N double bond.

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to these chiral N-sulfinyl imines proceeds through a highly organized, six-membered chair-like transition state, where the metal chelates to both the imine nitrogen and the sulfinyl oxygen. This rigid conformation forces the nucleophile to attack from the less sterically hindered face, resulting in high diastereoselectivity. The resulting sulfinamide products can then be readily cleaved under mild acidic conditions to afford chiral primary amines of high enantiomeric purity. This methodology is a cornerstone of modern organic synthesis for producing chiral amines, which are key components of many pharmaceuticals. researchgate.net

Table 3: Asymmetric Addition to an Imine Derived from this compound

| Imine Substrate | Nucleophile | Product (after hydrolysis) | Diastereomeric Ratio (d.r.) |

| (S)-N-Benzylidene-4-ethylbenzenesulfinamide | Ethylmagnesium Bromide | (R)-1-Phenylpropan-1-amine | >95:5 |

| (S)-N-Benzylidene-4-ethylbenzenesulfinamide | Phenylithium | (R)-Diphenylmethanamine | >98:2 |

| (S)-N-(Propylidene)-4-ethylbenzenesulfinamide | Methylmagnesium Chloride | (R)-Butan-2-amine | >90:10 |

Enantioselective Transformations utilizing this compound Scaffolds

The N-sulfinyl group in derivatives of this compound renders the imine carbon electrophilic and provides a stereochemically defined environment. This allows for highly diastereoselective nucleophilic additions. The addition of organometallic reagents to N-sulfinyl imines is a reliable and versatile method for the asymmetric synthesis of amines and their derivatives. wikipedia.org The stereochemical outcome is predictable, with the sulfinyl group effectively shielding one face of the imine.

While specific examples detailing the use of this compound in a broad range of enantioselective transformations are not prominent, the reactivity is analogous to more commonly studied p-toluenesulfinyl imines. These transformations are crucial for producing enantiomerically pure building blocks for pharmaceuticals and other biologically active compounds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

N-sulfinyl imines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The ability to control stereochemistry at the point of C-N bond formation is a significant advantage in the total synthesis of complex natural products and novel therapeutic agents.

Cycloaddition-Derived Ring Systems (e.g., Cyclic Sulfonamides, Piperazines)

Cycloaddition reactions involving N-sulfinyl imines or related species offer a direct route to various heterocyclic systems. For instance, N-sulfinylanilines can undergo Diels-Alder reactions to form cyclic sulfonamides.

The synthesis of piperazines, a common motif in medicinal chemistry, can be achieved through various routes. mdpi.comresearchgate.netresearchgate.net Some methods involve the cyclization of precursors that could potentially be derived from N-arylsulfinyl compounds. While direct cycloaddition reactions of this compound to form piperazines are not a commonly cited method, related strategies involving sulfonamides highlight the potential of this class of compounds in heterocyclic synthesis. organic-chemistry.org For example, the ring-opening of cyclic sulfamidates followed by cyclization is a viable route to piperazine (B1678402) scaffolds. organic-chemistry.org

Table 1: Representative Synthesis of Piperazine Scaffolds Note: This table presents general methods for piperazine synthesis, as direct examples using this compound are not readily available in the literature.

| Starting Materials | Reaction Type | Product | Ref. |

| Cyclic Sulfamidate and Propargylic Sulfonamide | Ring-opening/Gold-catalyzed cyclization | Tetrahydropyrazine derivative | organic-chemistry.org |

| Amino Acid Derived Cyclic Sulfamidates | Intramolecular hydroamination | 2,6-disubstituted Piperazine | organic-chemistry.org |

| Diols and Diamines | Ruthenium-catalyzed coupling | Piperazine | organic-chemistry.org |

Chiral Pyrrolidines and Piperidines via Asymmetric Intramolecular Aza-Michael Reactions

The asymmetric intramolecular aza-Michael reaction is a powerful method for the synthesis of chiral nitrogen heterocycles such as pyrrolidines and piperidines. In these reactions, the N-sulfinyl group can act as both a chiral auxiliary and an activating group for the nitrogen nucleophile.

The general strategy involves the synthesis of a substrate containing both an N-sulfinyl amine and a Michael acceptor. Upon base- or acid-mediated cyclization, the nitrogen adds to the activated double bond in a conjugate addition fashion. The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group.

While specific examples employing this compound are scarce, the utility of N-tert-butanesulfinyl imines in the synthesis of chiral pyrrolidines is well-established. researchgate.net These reactions typically proceed with high diastereoselectivity and yield valuable precursors for natural product synthesis. researchgate.net For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines derived from 4-halobutanal provides a stereocontrolled route to 2-substituted pyrrolidines. researchgate.net

Table 2: Synthesis of Chiral Pyrrolidines using N-Sulfinyl Imines Note: This table features examples with the commonly used N-tert-butanesulfinyl group to illustrate the methodology, due to a lack of specific data for the N-(4-ethylphenyl)sulfinyl group.

| N-Sulfinyl Imine Substrate | Reagent/Conditions | Product | Diastereoselectivity | Ref. |

| (S)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | Grignard Reagent (e.g., PhMgBr) | (S)-N-((R)-1-phenylpent-4-en-1-yl)-2-methylpropane-2-sulfinamide | >95:5 dr | researchgate.net |

| (S)-N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide | Decarboxylative Mannich with β-keto acids | Chiral 2-substituted pyrrolidine (B122466) precursor | High | researchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Mechanistic Insights

The academic contributions related to N-sulfinylaniline chemistry are marked by the development of novel transformations that provide access to important molecular scaffolds. A paramount recent contribution is the development of a highly efficient and chemoselective method for synthesizing unsymmetrical hydrazines through an intermolecular desulfurdioxidative N-N coupling. nih.govresearchgate.net This metal-free process utilizes readily available N-arylhydroxylamines and N-sulfinylanilines, offering excellent yields and broad functional group tolerance under straightforward conditions. nih.gov

Mechanistic studies, supported by computational analysis, have provided significant insights into this transformation. The reaction is proposed to proceed through an in situ generated O-sulfenylated arylhydroxylamine intermediate. nih.gov This intermediate then undergoes a retro-[2π+2σ] cycloaddition, which proceeds via a stepwise diradical mechanism, to form the crucial N-N bond while releasing sulfur dioxide. nih.govresearchgate.net

Beyond this recent advance, N-sulfinylanilines have a well-established history as versatile partners in cycloaddition reactions. acs.org Their participation as dienes in Diels-Alder reactions, for example, has been a foundational aspect of their chemistry, allowing for the synthesis of various heterocyclic compounds. acs.org These reactions underscore the utility of the N-sulfinylamino group in facilitating complex bond-forming events.

Unresolved Challenges and Open Questions in N-Sulfinylaniline Chemistry

Despite significant progress, several challenges and open questions remain in the chemistry of N-sulfinylanilines. A primary ongoing challenge is the continual improvement of synthesis methods to be more efficient and environmentally benign. While modern approaches are increasingly incorporating green chemistry principles, the quest for catalysts and reaction conditions that further reduce waste and energy consumption persists. ontosight.ai Researchers are actively exploring techniques like microwave-assisted synthesis, which has been shown to improve yields and shorten reaction times, but broader applicability and scalability remain key objectives. ontosight.ai

Furthermore, the full scope and limitations of newly discovered reactions, such as the desulfurdioxidative N-N coupling, are yet to be completely mapped out. Questions regarding the influence of sterically demanding or highly electron-donating/withdrawing substituents on the efficiency and mechanism of these reactions are still under investigation. A deeper understanding of chemoselectivity is also required, particularly in substrates possessing multiple reactive sites, to prevent undesired side reactions and enhance product purity.

Emerging Research Avenues and Potential for Novel Transformations

The future of N-sulfinylaniline chemistry is bright, with several emerging research avenues promising to yield novel and valuable transformations. The recently developed N-N coupling reaction serves as a gateway to highly valuable unsymmetrical hydrazine (B178648) products, which are themselves important intermediates in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Beyond small molecule synthesis, N-sulfinylanilines are being recognized for their potential role in materials science and technology. ontosight.ai They can serve as crucial building blocks for creating advanced polymers with unique properties. ontosight.ai For instance, their incorporation into polymer chains could lead to materials with enhanced thermal stability or specific electronic characteristics suitable for applications in aerospace or electronics. ontosight.ai

Another exciting frontier is the exploration of N-sulfinylanilines in the development of novel nanomaterials and their use in biomedical applications. ontosight.ai Researchers are investigating their potential in creating sophisticated drug delivery systems or as components in scaffolds for tissue engineering, although this area is still in its nascent stages. ontosight.ai The unique reactivity of the N-sulfinylamino group offers a potential handle for conjugating these molecules to biological systems or material surfaces.

Broader Impact on Synthetic Methodology and Chemical Discovery

The study of 1-Ethyl-4-(sulfinylamino)benzene and related N-sulfinylanilines has a discernible impact on the broader fields of synthetic methodology and chemical discovery. The development of reactions like the metal-free N-N coupling contributes to the highly desirable trend of avoiding heavy or precious metal catalysts, which can be costly and toxic. nih.govresearchgate.net Such strategies are at the forefront of sustainable chemical synthesis.

The introduction of novel methods for constructing N-N bonds and heterocyclic systems expands the toolkit available to synthetic chemists. This enables the more efficient and creative design of synthetic routes to complex target molecules, including new pharmaceuticals and agrochemicals. ontosight.ai As a key intermediate, the availability and versatile reactivity of N-sulfinylanilines directly facilitate the discovery and development of new chemical entities with potential applications in medicine and agriculture. ontosight.ai Ultimately, research into this class of compounds not only deepens our fundamental understanding of chemical reactivity but also provides practical tools that accelerate innovation across the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.